

Isonicotinimidohydrazide: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Isonicotinimidohydrazide	
Cat. No.:	B15123723	Get Quote

CAS Number: 54-85-3

Synonyms: Isoniazid, Isonicotinic acid hydrazide, INH

This technical guide provides an in-depth overview of **Isonicotinimidohydrazide**, more commonly known as Isoniazid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical and Physical Properties

Property	- Value
Molecular Formula	C ₆ H ₇ N ₃ O
Molecular Weight	137.14 g/mol
Appearance	White crystalline powder
Melting Point	171.4 °C
Solubility	Soluble in water

Mechanism of Action

Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene. Upon activation, Isoniazid is converted into a series of reactive



species, including an isonicotinic acyl radical. This radical then covalently binds with nicotinamide adenine dinucleotide (NAD+) to form an isonicotinic acyl-NADH complex. This complex acts as a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis. The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption leads to a loss of cell wall integrity and ultimately, bacterial cell death.



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Figure 1. Mechanism of action of Isoniazid.

Pharmacokinetic Properties

The pharmacokinetics of Isoniazid can vary significantly among individuals due to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, which is responsible for its metabolism. This leads to different acetylator phenotypes: slow, intermediate, and fast.

Pharmacokinetic Parameters in Healthy Adults

Parameter	Slow Acetylators	Fast Acetylators
Elimination Half-life (t½)	2-5 hours	0.5-1.6 hours
Peak Plasma Concentration (Cmax)	Higher	Lower
Area Under the Curve (AUC)	Higher	Lower

Population Pharmacokinetic Parameters of Isoniazid



Parameter	Value	Population
Absorption Rate Constant (Ka)	3.94 h ⁻¹	Chinese
Oral Clearance (CL/F)	18.2 L/h	Chinese
Apparent Volume of Distribution (Vd/F)	56.8 L	Chinese
Clearance (Slow Acetylators)	11.4 L/h	Mexican
Clearance (Intermediate Acetylators)	19.2 L/h	Mexican
Clearance (Rapid Acetylators)	27.4 L/h	Mexican

Experimental Protocols Synthesis of Isoniazid from 4-Picoline

This protocol outlines a common laboratory-scale synthesis of Isoniazid.



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Figure 2. Workflow for the synthesis of Isoniazid.

Materials:

- 4-Picoline
- Potassium permanganate (KMnO₄)
- Sulfuric acid (H₂SO₄)
- Ethanol
- Hydrazine hydrate



- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Appropriate solvents for extraction and recrystallization (e.g., diethyl ether, ethanol)

Procedure:

- Oxidation: 4-Picoline is oxidized to isonicotinic acid. This is typically achieved by refluxing
 with a strong oxidizing agent like potassium permanganate in an acidic or alkaline medium.
- Work-up and Isolation of Isonicotinic Acid: After the reaction is complete, the manganese
 dioxide byproduct is filtered off. The filtrate is then acidified with a mineral acid (e.g., HCI) to
 precipitate the isonicotinic acid. The crude product is collected by filtration and can be
 purified by recrystallization.
- Esterification: The isonicotinic acid is converted to its ethyl ester, ethyl isonicotinate. This is done by refluxing the acid with an excess of ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid (Fischer esterification).
- Work-up and Isolation of Ethyl Isonicotinate: The excess ethanol is removed by distillation.
 The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the ester is
 extracted with an organic solvent. The solvent is then evaporated to yield the crude ethyl
 isonicotinate.
- Hydrazinolysis: The ethyl isonicotinate is reacted with hydrazine hydrate to form Isoniazid.
 The ester and hydrazine hydrate are typically refluxed in a suitable solvent like ethanol.
- Work-up and Purification of Isoniazid: Upon cooling, the Isoniazid product crystallizes out of the solution. The crystals are collected by filtration, washed with a cold solvent, and dried.
 Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol describes a common method for determining the MIC of Isoniazid using a broth microdilution assay.



Materials:

- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- Isoniazid stock solution
- 96-well microtiter plates
- Incubator (37°C)
- Microplate reader

Procedure:

- Preparation of Isoniazid Dilutions: A serial two-fold dilution of the Isoniazid stock solution is prepared in Middlebrook 7H9 broth in the wells of a 96-well plate. A growth control well (containing no drug) and a sterility control well (containing no bacteria) should be included.
- Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in saline or broth
 and its turbidity is adjusted to a McFarland standard (typically 0.5), which corresponds to a
 known bacterial concentration. This suspension is then further diluted to achieve the final
 desired inoculum size.
- Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate (except the sterility control).
- Incubation: The plate is sealed and incubated at 37°C for a specified period (typically 7-14 days), or until visible growth is observed in the growth control well.
- Reading of Results: The MIC is determined as the lowest concentration of Isoniazid that
 completely inhibits the visible growth of M. tuberculosis. This can be assessed visually or by
 using a microplate reader to measure the optical density.

In Vitro Hepatotoxicity Assay using HepG2 Cells



This protocol outlines a method to assess the potential hepatotoxicity of Isoniazid using the human hepatoma cell line, HepG2.

Materials:

- HepG2 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Isoniazid
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding: HepG2 cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
- Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Isoniazid. A vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a positive control for cytotoxicity are included.
- Incubation: The cells are incubated with the drug for a specified period (e.g., 24, 48, or 72 hours).
- MTT Assay: After the incubation period, the medium is removed, and MTT solution is added
 to each well. The plate is incubated for a few hours to allow viable cells to reduce the yellow
 MTT to purple formazan crystals.



- Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value (the concentration of the drug that causes 50% inhibition of cell growth) can be determined from the dose-response curve.
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